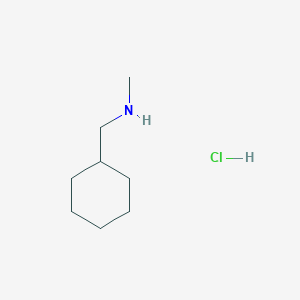
(Cyclohexylmethyl)methylamine hydrochloride
Vue d'ensemble
Description
“(Cyclohexylmethyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 161353-93-1 . It has a molecular weight of 163.69 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(cyclohexylmethyl)-N-methylamine hydrochloride . The InChI code is 1S/C8H17N.ClH/c1-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
“(Cyclohexylmethyl)methylamine hydrochloride” is a solid at room temperature . It has a melting point of 193-194°C .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- Research has demonstrated the synthesis of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives and their examination for analgesic activity using the phenylquinone writhing method. Some derivatives exhibited pronounced pharmacological activities, emphasizing the importance of structural activity relationships (Kato, Ishii, Kawai, & Sawa, 1984).
Chemical Reactions and Mechanisms
- Studies on S-adenosylmethionine (SAM) and its role as a biological sulfonium compound demonstrate the electrophilic character and diverse chemical utility of SAM-derived compounds in biochemical reactions. This research highlights the complex chemistry that similar structures can participate in, offering insights into potential applications of (Cyclohexylmethyl)methylamine hydrochloride derivatives (Fontecave, Atta, & Mulliez, 2004).
Modification of Membranes
- The modification of polyimide membranes using 1,3-cyclohexanebis(methylamine) has shown significant changes in gas transport properties and plasticization resistance, indicating the utility of cyclohexylmethyl derivatives in enhancing material properties for industrial applications (Shao, Chung, Goh, & Pramoda, 2005).
Organocatalysis
- Glucosamine derivatives, synthesized from N-acetyl-D-glucosamine/glucosamine hydrochloride, have been successfully used as efficient organocatalysts for the direct asymmetric aldol reaction between cyclohexanone and aryl aldehydes, demonstrating the catalytic potential of compounds related to (Cyclohexylmethyl)methylamine hydrochloride (Agarwal & Peddinti, 2011).
Biochemical Studies
- The novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, has shown a neurochemical profile predictive of antidepressant activity without the side-effects common to tricyclic therapy. This research underscores the therapeutic potential of cyclohexylmethylamine hydrochloride derivatives in developing new antidepressants (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclohexyl-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHUEHPKHAEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161353-93-1 | |
| Record name | (cyclohexylmethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

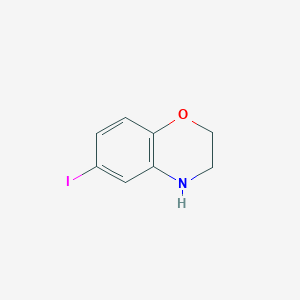
![Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1644914.png)
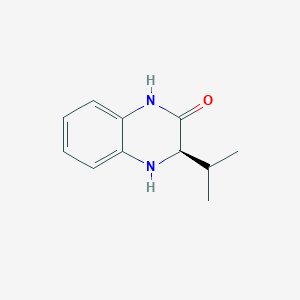
![Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH](/img/structure/B1644917.png)
![(1S,4S)-2-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1644924.png)
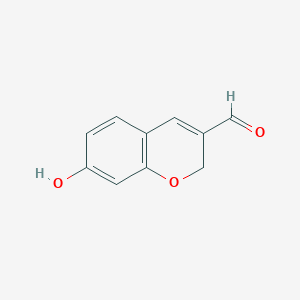

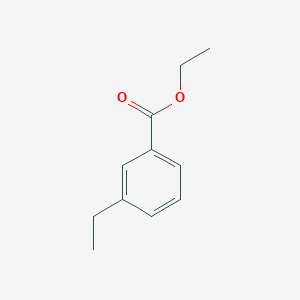
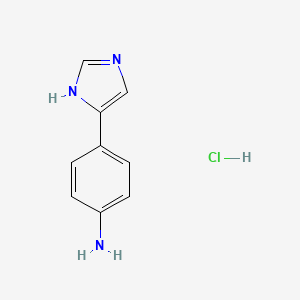
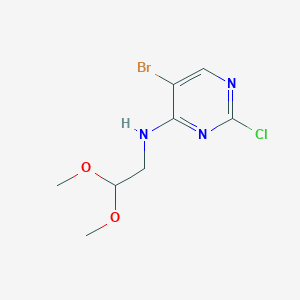
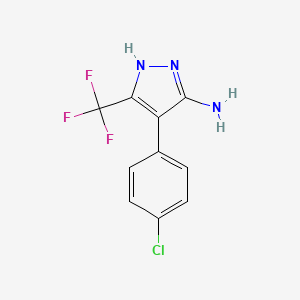
![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)
![(1R,5R)-5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B1644965.png)
